molecular formula C4H2Cl4O3 B14682482 (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one CAS No. 39010-29-2

(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one

Cat. No.: B14682482
CAS No.: 39010-29-2
M. Wt: 239.9 g/mol
InChI Key: CVJWSKDZEVHUEL-JCYAYHJZSA-N
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Description

(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a dioxolane ring and multiple chlorine atoms, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. Common synthetic routes may include:

    Starting Materials: Precursors such as 1,3-dioxolane derivatives.

    Chlorinating Agents: Reagents like thionyl chloride or phosphorus pentachloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions with temperature control to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include:

    Raw Material Handling: Efficient handling and storage of precursors and reagents.

    Reaction Optimization: Use of catalysts and optimized reaction conditions to maximize efficiency.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to yield linear products.

Common Reagents and Conditions

    Nucleophiles: Reagents like amines, thiols, or alcohols for substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Reagents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chloro-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways Involved: Biochemical pathways that are modulated by the compound’s presence, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-Chloro-5-(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure with fluorine atoms instead of chlorine.

    (4S,5R)-4-Bromo-5-(trichloromethyl)-1,3-dioxolan-2-one: Bromine substitution instead of chlorine.

    (4S,5R)-4-Chloro-5-(methyl)-1,3-dioxolan-2-one: Methyl group instead of trichloromethyl.

Uniqueness

(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

39010-29-2

Molecular Formula

C4H2Cl4O3

Molecular Weight

239.9 g/mol

IUPAC Name

(4S,5R)-4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H/t1-,2-/m1/s1

InChI Key

CVJWSKDZEVHUEL-JCYAYHJZSA-N

Isomeric SMILES

[C@@H]1([C@@H](OC(=O)O1)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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